N-palmitoyl dihydroglucocerebroside
Description
Significance within Glycosphingolipid Biology
Glycosphingolipids are not merely structural components of the cell membrane; they are actively involved in a variety of cellular functions, including cell-cell recognition, signal transduction, and modulation of membrane protein function. nih.gov Dihydroglucocerebrosides, including the N-palmitoyl variant, are precursors in the biosynthesis of more complex glycosphingolipids. mdpi.com While once considered biologically inert intermediates, recent research has highlighted the distinct roles of dihydro-forms of sphingolipids. nih.gov The presence or absence of a double bond in the sphingoid base, which differentiates dihydroceramides from ceramides (B1148491), significantly alters their biological activity. nih.gov This structural difference is critical, as evidenced by studies in knockout mice where the lack of desaturation leads to an accumulation of sphingolipids without the double bond. nih.gov
Role as an Authentic Substrate in Enzymatic Assays
One of the most critical applications of N-palmitoyl dihydroglucocerebroside is its use as an authentic, non-labeled substrate in enzymatic assays, particularly for the diagnosis of Gaucher disease. nih.gov Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebroside β-glucosidase. nih.govnih.gov This deficiency leads to the accumulation of glucocerebroside in various tissues. nih.gov Accurate diagnosis, especially for identifying asymptomatic carriers, is crucial. Assays using this compound have proven to be reliable and highly specific for measuring glucocerebroside β-glucosidase activity in lymphocytes and fibroblasts, allowing for clear differentiation between healthy individuals, carriers, and affected patients. nih.gov
Context within Sphingolipid Metabolism Research
Sphingolipid metabolism is a complex and highly regulated network of pathways that produce a diverse array of bioactive lipids. nih.govnih.gov this compound is a key intermediate in the de novo synthesis pathway of sphingolipids. mdpi.comnih.gov This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce dihydroceramide (B1258172), which is then acylated to form various dihydroceramides, including the N-palmitoyl species. mdpi.com Subsequent desaturation by dihydroceramide desaturase introduces a double bond to form glucosylceramide, the precursor to a vast array of complex glycosphingolipids. mdpi.com The balance between these different sphingolipid species is critical, as they can have opposing effects on cellular processes like proliferation and apoptosis. nih.gov
Overview of Current Research Trajectories
Current research continues to explore the multifaceted roles of this compound and related sphingolipids. Studies are investigating the differential regulation and functions of sphinganine (B43673) (the precursor to dihydroceramides) and sphingosine (B13886) (the precursor to ceramides) and their derivatives. nih.gov There is also significant interest in understanding how the accumulation of specific dihydroceramide species, including very-long-chain (VLC) dihydroceramides, contributes to pathologies such as heart failure and arrhythmias. mdpi.com Furthermore, the structural similarity of N-palmitoyl-D-glucosamine, a related compound, to components of bacterial lipopolysaccharide (LPS) has opened up avenues for research into its potential as a modulator of the immune response, with implications for treating inflammatory conditions and neuropathic pain. nih.govmdpi.com
Properties
CAS No. |
122188-43-6 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Synonyms |
N-palmitoyl dihydroglucocerebroside |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Palmitoyl Dihydroglucocerebroside
Glucosylceramide Synthase-Mediated Biosynthesis
The final step in the synthesis of N-palmitoyl dihydroglucocerebroside is catalyzed by the enzyme glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase. nih.govwikipedia.org This enzyme facilitates the transfer of a glucose molecule from a UDP-glucose donor to the primary hydroxyl group of N-palmitoyl dihydroceramide (B1258172). nih.govresearchgate.netcreative-proteomics.com This reaction occurs on the cytosolic face of the Golgi apparatus. nih.gov The product, this compound, is a precursor for the synthesis of more complex glycosphingolipids. researchgate.netnih.gov
The activity of glucosylceramide synthase is a critical regulatory point in the metabolism of glycosphingolipids. nih.gov By converting ceramide (or in this case, dihydroceramide) to its glucosylated form, GCS modulates the cellular levels of these bioactive lipids. nih.gov
De Novo Sphingolipid Synthesis Pathways Relevant to Dihydroglucocerebroside Formation
The formation of this compound begins with the de novo synthesis of its precursor, N-palmitoyl dihydroceramide. This pathway commences in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). mdpi.comnih.govfrontiersin.org This initial step is the rate-limiting step in sphingolipid biosynthesis. nih.govnih.gov The product of this reaction, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketodihydrosphingosine reductase. frontiersin.orgresearchgate.net
Following the formation of sphinganine, the next key step is the N-acylation of the sphinganine backbone. In the case of this compound, a palmitoyl (B13399708) group (from palmitoyl-CoA) is attached to the amino group of sphinganine. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). mdpi.comnih.gov Specifically, CerS5 and CerS6 have a preference for C16 fatty acyl-CoAs like palmitoyl-CoA. nih.gov The product of this reaction is N-palmitoyl dihydroceramide. mdpi.comwikipedia.org
Finally, as described in the previous section, glucosylceramide synthase transfers a glucose molecule to N-palmitoyl dihydroceramide to form this compound. nih.govwikipedia.org
| Key Enzymes in De Novo Synthesis of this compound | Function | Location |
| Serine Palmitoyltransferase (SPT) | Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. nih.govnih.gov | Endoplasmic Reticulum |
| 3-Ketodihydrosphingosine Reductase | Reduces 3-ketosphinganine to sphinganine (dihydrosphingosine). frontiersin.orgresearchgate.net | Endoplasmic Reticulum |
| Ceramide Synthase (CerS) | Catalyzes the N-acylation of sphinganine with palmitoyl-CoA to form N-palmitoyl dihydroceramide. mdpi.comnih.gov | Endoplasmic Reticulum |
| Glucosylceramide Synthase (GCS) | Transfers a glucose molecule from UDP-glucose to N-palmitoyl dihydroceramide to form this compound. nih.govwikipedia.org | Golgi Apparatus |
Salvage Pathways and N-Acylation Processes in Sphingolipid Production
The N-acylation process, catalyzed by ceramide synthases, is a crucial step in both the de novo and salvage pathways. nih.govwikipedia.org The specificity of the different ceramide synthase isoforms for fatty acyl-CoAs of varying chain lengths contributes to the diversity of ceramide and dihydroceramide species within the cell. nih.gov For the synthesis of this compound, the involvement of a ceramide synthase that preferentially uses palmitoyl-CoA is essential. nih.gov
Catabolic Pathways and Enzymatic Hydrolysis of Glucocerebrosides (B1249061)
The breakdown of glucocerebrosides, including this compound, occurs primarily in the lysosomes. mdpi.comnih.gov This degradation is a stepwise process involving a series of hydrolytic enzymes. mdpi.comnih.gov
The key enzyme responsible for the hydrolysis of glucocerebroside is glucocerebrosidase (GCase), also known as acid β-glucosidase. creative-proteomics.comnih.govnih.gov GCase is a lysosomal enzyme that catalyzes the cleavage of the glycosidic bond in glucocerebroside, releasing glucose and ceramide (or in this case, dihydroceramide). nih.govnih.govtaylorandfrancis.com The optimal pH for GCase activity is acidic, which is consistent with its localization in the lysosome. nih.govwikipedia.org
The activity of GCase is crucial for maintaining cellular homeostasis of glycosphingolipids. nih.gov A deficiency in GCase activity leads to the accumulation of glucocerebroside in the lysosomes, resulting in Gaucher disease, a lysosomal storage disorder. nih.govwikipedia.orguniversiteitleiden.nl For its maximal activity, GCase requires the presence of an activator protein called saposin C and negatively charged lipids. nih.govwikipedia.org
This compound can be a building block for more complex glycosphingolipids. The degradation of these larger, more complex molecules occurs in a sequential manner within the lysosomes. mdpi.comnih.gov This process involves a series of exoglycosidases that remove one sugar residue at a time from the non-reducing end of the oligosaccharide chain. nih.gov
This stepwise degradation eventually leads to the formation of glucocerebroside, which is then hydrolyzed by GCase as described above. mdpi.comnih.gov The entire process requires the coordinated action of multiple enzymes and, in some cases, activator proteins to ensure the complete breakdown of these complex lipids. nih.govresearchgate.net
| Enzyme | Function in Catabolism | Location |
| Various Glycosidases | Sequentially remove sugar residues from complex glycosphingolipids. nih.gov | Lysosome |
| Glucocerebrosidase (GCase) | Hydrolyzes glucocerebroside into glucose and ceramide/dihydroceramide. creative-proteomics.comnih.govnih.gov | Lysosome |
Enzymology and Regulatory Mechanisms Governing N Palmitoyl Dihydroglucocerebroside Turnover
Glucocerebrosidase (GCase) Kinetics and Substrate Specificity
Glucocerebrosidase (GCase), a lysosomal enzyme, catalyzes the hydrolysis of glucocerebroside into glucose and ceramide. nih.gov Its activity is crucial for the turnover of cellular membranes and the degradation of complex lipids. nih.gov The mechanism of hydrolysis involves acid/base catalysis by two key glutamic acid residues, E340 and E235, in a two-step process. wikipedia.org
The kinetic parameters of GCase, Michaelis constant (Km) and maximum velocity (Vmax), are critical indicators of its catalytic efficiency and affinity for its substrate. These parameters can be determined using artificial substrates such as p-Nitrophenyl-β-D-glucopyranoside (PNPG). nih.gov For human leukocyte GCase, the Km and Vmax values have been determined to be 12.6 mM and 333 U/mg, respectively. nih.gov A lower Km value signifies a higher affinity of the enzyme for the substrate. nih.gov
Interactive Data Table: Kinetic Parameters of Human Leukocyte GCase
| Parameter | Value | Unit | Substrate |
| Km | 12.6 | mM | PNPG |
| Vmax | 333 | U/mg | PNPG |
Data derived from studies on human leukocyte GCase using the artificial substrate PNPG. nih.gov
The catalytic activity of GCase is highly dependent on pH, which is consistent with its function within the acidic environment of the lysosome. nih.govwikipedia.org The optimal pH for GCase activity is approximately 5.0 to 5.5. nih.govwikipedia.org The enzyme's activity starts to decline as the pH moves away from this optimal range. nih.gov The intralysosomal pH has a critical influence on the activation state of GCase and its ability to hydrolyze its substrate. nih.govresearchgate.net For instance, the catalytic efficiency of a mutated form of GCase (370Asn-->Ser) was found to be near normal at a pH of around 5, but not at higher pH values. nih.gov
The activity of GCase can be modulated by various inhibitors. For example, δ-gluconolactone acts as a competitive inhibitor of GCase. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is reflected in an increase in the apparent Km value with increasing inhibitor concentration. researchgate.net The inhibitory constant (Ki) for δ-gluconolactone has been reported to be 0.023 mM, with an IC50 of 0.047 mM. nih.govresearchgate.net
In contrast, glucose has been shown to be an uncompetitive inhibitor of GCase activity. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. The Ki and IC50 for glucose inhibition have been determined to be 1.94 mM and 55.3 mM, respectively. nih.gov
Interactive Data Table: GCase Inhibition Parameters
| Inhibitor | Inhibition Type | Ki (mM) | IC50 (mM) |
| δ-gluconolactone | Competitive | 0.023 | 0.047 |
| Glucose | Uncompetitive | 1.94 | 55.3 |
Data based on inhibition studies of human leukocyte GCase. nih.gov
Molecular and Genetic Regulation of Glucocerebrosidase Expression
The expression of the GBA1 gene, which encodes GCase, is regulated by several transcription factors. nih.gov These "master regulators" can influence entire pathways and the expression of numerous genes. nih.gov For instance, Transcription Factor EB (TFEB) is a known regulator of many lysosomal genes, including GBA1, through its interaction with Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the gene's promoter region. nih.govnih.gov
A study utilizing an arrayed CRISPR activation library identified several transcription factors as regulators of GCase activity. nih.gov Activation of MITF and TFEC was found to increase lysosomal GCase activity, while activation of ONECUT2 and USF2 decreased it. nih.gov Further investigation revealed that MITF, TFEC, and USF2 likely affect GBA1 transcription. nih.gov Interestingly, while CRISPR activation of USF2 decreased GCase activity, the ablation of USF2 led to an increase in GCase activity and protein levels, indicating a bidirectional regulatory role. nih.gov
Post-Translational Modifications and Enzyme Trafficking Affecting Glucocerebrosidase
After its synthesis in the endoplasmic reticulum (ER), GCase undergoes several post-translational modifications and is trafficked to the lysosome. mdpi.com One crucial modification is N-glycosylation, which is important for the formation of the active enzyme. nih.gov The mature GCase is a glycoprotein (B1211001) with 497 amino acids. nih.gov
The intracellular transport of GCase is a highly regulated process that, unlike many other lysosomal enzymes, does not rely on the mannose-6-phosphate (B13060355) receptor pathway. nih.govmdpi.com Instead, GCase trafficking from the ER to the lysosome is primarily mediated by the lysosomal integral membrane protein type-2 (LIMP-2). mdpi.comnih.gov GCase binds to LIMP-2 in the neutral pH environment of the ER. nih.govmdpi.com This complex then traffics through the Golgi apparatus to the late endosome/lysosome. nih.gov The acidic pH of the lysosome facilitates the dissociation of GCase from LIMP-2, allowing the enzyme to become active. nih.govnih.gov
Enzyme Purification Methodologies for Glucocerebrosidase
Several methods have been developed for the purification of GCase, often from human placenta, for research and therapeutic purposes. nih.govnih.gov These multi-step procedures aim to achieve a high degree of purity and specific activity.
One high-yield method involves the following steps:
Detergent Extraction: Solubilizing the membrane-bound enzyme from human placental tissue. nih.gov
Salt Fractionation: Precipitating proteins based on their solubility at high salt concentrations. nih.gov
Concanavalin A-Sepharose Chromatography: A form of affinity chromatography that binds glycoproteins like GCase. nih.govfrontiersin.org
Organic Solvent Precipitation: Further purifying the enzyme. nih.gov
Affinity Chromatography on Phosphatidylserine-Agarose: A final step to achieve high purity, resulting in a 6000-fold purification with a 60% total yield. nih.gov
Another large-scale purification procedure suitable for producing GCase for human administration includes:
Cholate Extraction: Using a bile salt to extract the enzyme. nih.govpnas.org
Ammonium Sulfate Fractionation: A common protein precipitation method. nih.govpnas.org
Acid Precipitation: Precipitating contaminants at a low pH. nih.govpnas.org
Butanol Extraction: Removing lipids and hydrophobic contaminants. nih.govpnas.org
Broader Enzymatic Context: N-Acyl Transferases and Amidohydrolases
The metabolism of N-palmitoyl dihydroglucocerebroside is governed by a series of enzymatic reactions involving N-acyltransferases and amidohydrolases. These enzymes are responsible for the synthesis (acylation) and degradation (deacylation) of the N-palmitoyl bond, respectively. While direct studies on this compound are limited, the enzymatic framework can be understood by examining the metabolism of its constituent parts: dihydroceramide (B1258172) and glucocerebroside.
Relevant Enzymes in N-Acylated Lipid Metabolism
The turnover of this compound involves a multi-step process catalyzed by specific enzymes that handle the addition and removal of the palmitoyl (B13399708) group and the glucose moiety.
N-Acyltransferases: The Synthesis of the N-Palmitoyl Bond
The formation of the N-palmitoyl linkage in the dihydroceramide backbone is catalyzed by ceramide synthases (CerS). These enzymes are central to sphingolipid metabolism, facilitating the N-acylation of a sphingoid base with a fatty acyl-CoA. nih.govnih.gov There are six mammalian CerS isoforms (CerS1-6), each exhibiting a distinct specificity for the chain length of the fatty acyl-CoA substrate. nih.govresearchgate.net
For the synthesis of N-palmitoyl dihydroceramide, the precursor to this compound, Ceramide Synthase 5 (CerS5) is the key enzyme. CerS5 specifically utilizes palmitoyl-CoA (C16:0) as its substrate, transferring the palmitoyl group to the amino group of dihydrosphingosine. nih.govnih.gov This reaction is a critical step in determining the acyl chain composition of ceramides (B1148491) and related sphingolipids. The synthesis of dihydroceramides occurs in the endoplasmic reticulum. researchgate.net
Following the formation of N-palmitoyl dihydroceramide, the molecule is further processed by glucosylceramide synthase (GCS) , which transfers a glucose molecule from UDP-glucose to the primary hydroxyl group of dihydroceramide, forming this compound.
Amidohydrolases: The Breakdown of the N-Palmitoyl Bond
The degradation of this compound involves the hydrolytic cleavage of both the glycosidic bond and the amide bond. The enzyme responsible for the cleavage of the N-palmitoyl group is acid ceramidase (ASAH1) . This enzyme is a lysosomal hydrolase that catalyzes the reverse reaction of ceramide synthase, breaking down ceramide into a fatty acid and sphingosine (B13886).
Acid ceramidase demonstrates substrate specificity based on the acyl chain length of the ceramide. Studies have shown that it has a higher activity towards ceramides with shorter fatty acyl chains. nih.govcore.ac.uk Specifically, the activity of acid ceramidase towards N-palmitoyl-sphingosine (C16:0) is approximately six times higher than its activity towards N-stearoyl-sphingosine (C18:0). nih.govcore.ac.uk Furthermore, the removal of the 4,5-trans double bond in the sphingoid base to form a dihydroceramide backbone reduces the affinity of acid ceramidase for the substrate by about 90%. nih.gov This suggests that while acid ceramidase can hydrolyze N-palmitoyl dihydroceramide, its efficiency is significantly lower compared to the hydrolysis of N-palmitoyl ceramide.
| Enzyme | Enzyme Class | Function in this compound Turnover | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|---|
| Ceramide Synthase 5 (CerS5) | N-Acyltransferase | Synthesis (N-palmitoylation of dihydroceramide backbone) | Dihydrosphingosine, Palmitoyl-CoA | N-Palmitoyl dihydroceramide | Endoplasmic Reticulum |
| Glucosylceramide Synthase (GCS) | Glycosyltransferase | Synthesis (Glucosylation of N-palmitoyl dihydroceramide) | N-Palmitoyl dihydroceramide, UDP-Glucose | This compound | Golgi Apparatus |
| Glucocerebrosidase (GBA1) | Amidohydrolase (Hydrolase) | Degradation (Removal of glucose) | This compound | N-Palmitoyl dihydroceramide, Glucose | Lysosome |
| Acid Ceramidase (ASAH1) | Amidohydrolase | Degradation (Deacylation of N-palmitoyl dihydroceramide) | N-Palmitoyl dihydroceramide | Palmitic acid, Dihydrosphingosine | Lysosome |
Cellular and Molecular Biological Roles of N Palmitoyl Dihydroglucocerebroside
Integration within Cellular Membranes and Microdomains
The cellular membrane is not a homogenous sea of lipids; instead, it contains specialized microdomains known as lipid rafts. These regions are enriched in cholesterol and sphingolipids and create a more ordered and less fluid environment compared to the surrounding membrane. nih.gov The unique structure of N-palmitoyl dihydroglucocerebroside, with its saturated palmitoyl (B13399708) chain and the capacity for hydrogen bonding through its glucose and hydroxyl groups, makes it a prime candidate for integration into these lipid rafts.
The tight packing of sphingolipids and cholesterol within these rafts is crucial for their function as platforms for a variety of cellular processes, including signal transduction and protein sorting. nih.govplos.org The presence of specific glycosphingolipids, like this compound, can influence the physical properties of these microdomains, such as their rigidity and thickness. plos.org In conditions like Gaucher disease, where the degradation of a related lipid, glucosylceramide, is impaired, the accumulation of this lipid occurs primarily in these detergent-resistant membrane microdomains. This accumulation alters the lipid composition and can disrupt the normal functioning of these important cellular structures.
The integration of this compound into these microdomains is therefore not just a passive structural role. It is an active process that helps to define the biophysical properties of the membrane and to organize and regulate the function of membrane-associated proteins. nih.gov
| Component | Role in Lipid Rafts | Reference |
| Sphingolipids | Essential for the formation and stability of lipid rafts. | nih.gov |
| Cholesterol | Acts as a dynamic "glue" that helps to hold the raft domains together. | plos.org |
| Proteins | Lipid rafts serve as organizing centers for the assembly of signaling receptors and other membrane proteins. | nih.gov |
Role in Lysosomal Homeostasis and Lipid Degradation
The lysosome is the primary recycling center of the cell, responsible for the degradation of a wide variety of macromolecules, including lipids. This compound, like other sphingolipids, is ultimately trafficked to the lysosome for catabolism. The degradation of glucocerebrosides (B1249061) is carried out by the lysosomal enzyme beta-glucocerebrosidase. nih.govnih.gov A deficiency in this enzyme leads to the lysosomal storage disorder known as Gaucher disease, where glucocerebroside and related lipids accumulate within the lysosomes of macrophages and other cells. nih.govnih.gov
This accumulation of lipids within the lysosome can have severe consequences for cellular health, leading to the enlargement of the organelle and disruption of its normal functions. nih.gov The "crumpled tissue paper" appearance of Gaucher cells, which are macrophages laden with undigested lipids, is a classic hallmark of this disease and highlights the importance of proper lysosomal degradation of these molecules. nih.gov Therefore, the timely and efficient degradation of this compound is crucial for maintaining lysosomal homeostasis and preventing the pathological consequences of lipid accumulation.
| Condition | Deficient Enzyme | Accumulated Lipid | Cellular Consequence | Reference |
| Gaucher Disease | Beta-glucocerebrosidase | Glucocerebroside | Formation of "Gaucher cells," lysosomal dysfunction. | nih.govyoutube.com |
Modulation of Cellular Signaling Pathways
Sphingolipids are not merely structural components of membranes; they are also key players in a complex network of signaling pathways that regulate a host of cellular processes, including proliferation, apoptosis, and inflammation. nih.gov The metabolism of sphingolipids generates a number of bioactive molecules, with ceramide and sphingosine-1-phosphate (S1P) being two of the most well-studied. nih.gov These two molecules often have opposing effects, with ceramide generally being pro-apoptotic and S1P promoting cell survival. nih.gov
The degradation of this compound within the lysosome would release dihydrosphingosine and palmitic acid, which can then be further metabolized to generate other bioactive sphingolipids. The conversion of these metabolites can influence the balance between pro-death and pro-survival signals within the cell. For example, the generation of ceramide from the breakdown of complex sphingolipids can trigger apoptotic pathways. nih.gov Thus, the flux of this compound through the sphingolipid metabolic pathway can have a significant impact on cell fate decisions.
While direct receptor binding by this compound has not been extensively studied, research on structurally similar molecules suggests that it may possess ligand-like activities. For instance, N-palmitoyl-D-glucosamine (PGA), which shares the N-palmitoyl and glucosamine (B1671600) moieties, has been shown to act as a TLR4 antagonist, thereby modulating inflammatory responses. nih.gov Furthermore, other N-acyl amides, such as N-palmitoyl glycine, have been identified as endogenous signaling lipids that can modulate calcium influx and nitric oxide production in sensory neurons. nih.gov
These findings raise the intriguing possibility that this compound could also interact with specific receptors or signaling proteins, either directly or indirectly. Such interactions could influence a variety of cellular responses, from inflammation to pain signaling. Bioactive lipids are often produced in response to specific stimuli and can act as intercellular communicators by binding to cell surface G protein-coupled receptors (GPCRs) or nuclear receptors. nih.gov The potential for this compound to act as such a bioactive lipid warrants further investigation.
| Related Bioactive Lipid | Observed Biological Activity | Potential Implication for this compound | Reference |
| N-Palmitoyl-D-glucosamine (PGA) | Acts as a TLR4 antagonist, modulating inflammation. | May possess anti-inflammatory properties through receptor interaction. | nih.gov |
| N-Palmitoyl Glycine | Modulates calcium influx and nitric oxide production in sensory neurons. | Could have a role in neuronal signaling. | nih.gov |
| N-Palmitoyl Ethanolamine (PEA) | Activates peroxisome proliferator-activated receptor alpha (PPAR-α). | Potential to interact with nuclear receptors. | nih.gov |
Implications for Epidermal Barrier Function Research
Glucosylceramides are synthesized in the lower layers of the epidermis and are then hydrolyzed by beta-glucocerebrosidase to form ceramides (B1148491) in the stratum corneum. nih.gov This conversion is essential for the formation of the lamellar lipid structures that are critical for the permeability barrier. nih.gov Studies have shown that disrupting the activity of beta-glucocerebrosidase delays the recovery of the skin barrier after it has been compromised. nih.gov
Given its structural similarity to glucosylceramide, this compound is likely to be an important precursor for the generation of dihydroceramides in the epidermis. These dihydroceramides would then be incorporated into the lipid matrix of the stratum corneum, contributing to the integrity and function of the skin barrier. Research into the metabolism of this compound in the skin is therefore of great interest for understanding and potentially treating skin conditions characterized by a defective barrier, such as atopic dermatitis and psoriasis.
Interplay with Autophagy and Lysosomal-Autophagic Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including organelles and protein aggregates. nih.gov There are several types of autophagy, including macrolipophagy, which is the selective degradation of lipid droplets by autophagy. nih.gov This process involves the engulfment of lipid droplets by a double-membraned vesicle called an autophagosome, which then fuses with a lysosome to form an autolysosome, where the lipid contents are degraded. nih.gov
The degradation of this compound occurs within the lysosome, the same organelle where the final steps of autophagy take place. nih.govnih.gov The interplay between lipid metabolism and autophagy is complex and bidirectional. On one hand, autophagy can deliver lipids to the lysosome for degradation, a process known as lipophagy. nih.gov On the other hand, the accumulation of lipids within the lysosome, as seen in lysosomal storage disorders, can impair autophagic flux, leading to a build-up of cellular waste and contributing to cellular dysfunction. nih.gov
Therefore, the metabolism of this compound is intricately linked to the autophagic pathway. It is plausible that under conditions of cellular stress or nutrient deprivation, this lipid could be targeted for degradation via lipophagy. Conversely, any disruption in its breakdown could have downstream effects on the efficiency of the entire autophagic process, with significant implications for cellular health and disease.
Pathophysiological Mechanisms Associated with N Palmitoyl Dihydroglucocerebroside Imbalance
Accumulation in Lysosomal Storage Disorders: Gaucher Disease Pathogenesis
Gaucher disease is the most common lysosomal storage disorder and is characterized by the accumulation of glucocerebrosides (B1249061) within the lysosomes of macrophages. nih.govsemanticscholar.org This inherited condition serves as the primary example of the severe consequences of impaired glucocerebroside metabolism. nih.gov
Gaucher disease is an autosomal recessive genetic disorder caused by mutations in the GBA1 gene. nih.govfrontiersin.org This gene encodes the lysosomal enzyme β-glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. pnas.orgbiorxiv.org To date, over 500 mutations have been identified in the GBA1 gene, including single base changes, deletions, and insertions. frontiersin.org These mutations lead to the production of a misfolded and dysfunctional GCase enzyme. plos.orgresearchhub.com The severity of the disease often correlates with the extent of the enzyme's misfolding, which leads to its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome, preventing it from reaching the lysosome to perform its function. plos.orgnih.gov The result is a functional deficiency of GCase activity within the lysosome. semanticscholar.orgnih.gov
Table 1: Key Genes and Proteins in Gaucher Disease Pathogenesis
| Component | Name | Function/Role in Pathogenesis |
| Gene | GBA1 | Encodes the β-glucocerebrosidase (GCase) enzyme. Mutations cause Gaucher disease. nih.govfrontiersin.org |
| Protein | β-Glucocerebrosidase (GCase) | A lysosomal enzyme that breaks down glucosylceramide and related lipids. pnas.orgbiorxiv.org Deficiency due to mutations leads to substrate accumulation. semanticscholar.orgnih.gov |
| Protein | LIMP-2 | A trafficking protein that transports GCase from the endoplasmic reticulum to the lysosome. nih.gov |
| Protein | Saposin C | A facilitator protein required to make lipid substrates accessible to GCase within the lysosome. pnas.org |
| Substrate | Glucosylceramide (GlcCer) | The primary lipid substrate that accumulates in lysosomes due to GCase deficiency. plos.orgnih.gov |
The deficiency in GCase activity leads directly to the progressive accumulation of its lipid substrates, primarily glucosylceramide, within the lysosomes. plos.orgnih.gov This accumulation is particularly prominent in cells of the mononuclear phagocyte system, especially macrophages. semanticscholar.orgpnas.org As these macrophages engulf old or damaged cells, they are unable to break down the glucocerebrosides present in the cell membranes. nih.gov This engorges the macrophages, transforming them into characteristic "Gaucher cells," which have a distinct "crumpled tissue paper" appearance under a microscope due to the lipid-laden lysosomes. youtube.com These Gaucher cells then infiltrate various organs and tissues, including the spleen, liver, and bone marrow, leading to many of the clinical manifestations of the disease. nih.govpnas.orgyoutube.com Macrophage models of Gaucher disease, derived from patient monocytes or induced pluripotent stem cells (iPSCs), confirm the reduced GCase activity and significant lysosomal storage of glucocerebroside and glucosylsphingosine. nih.govnih.gov
The storage of glucocerebrosides is not a benign event; it actively disrupts multiple cellular processes. In Gaucher disease models, this accumulation leads to a variety of downstream dysfunctions:
Lysosomal and Autophagic Impairment : The engorged lysosomes become dysfunctional, and the accumulation of substrates is suggested to impair the autophagy pathway by blocking autophagic flux. plos.orgresearchhub.com This critical cellular recycling process is thereby compromised.
Osteoblast Defects : In mouse models of Gaucher disease, the accumulation of glucocerebroside (GL-1) and lyso-GL-1 has been shown to inhibit protein kinase C (PKC) in osteoblasts. pnas.orgpnas.org This leads to a defect in bone formation, contributing to the severe osteoporosis often seen in patients. pnas.orgpnas.org
Impaired Neuronal Function : In neuronal cell models deficient in GCase, there is a dramatic accumulation of glucosylceramide and glucosylsphingosine, enlarged lysosomes, and an impaired ATP-dependent calcium-influx response. nih.gov
Reduced Chemotaxis and Oxidative Species Production : Macrophages derived from Gaucher patients show impaired chemotaxis (directed cell movement) and a reduced ability to produce intracellular reactive oxygen species, which are important for fighting infections. nih.gov
Table 2: Downstream Cellular Dysfunctions in Gaucher Disease
| Cellular Dysfunction | Description | Affected Cell Types |
| Impaired Autophagy | Blockage of autophagic flux, hindering the cell's ability to clear damaged components. plos.orgresearchhub.com | Macrophages, Neurons, Fibroblasts |
| Defective Bone Formation | Inhibition of protein kinase C (PKC) by accumulated lipids impairs osteoblast function. pnas.orgpnas.org | Osteoblasts |
| Impaired Chemotaxis | Reduced ability of immune cells to move toward a chemical signal. nih.gov | Macrophages |
| Reduced ROS Production | Decreased production of reactive oxygen species, potentially impairing immune response. nih.gov | Macrophages |
| Altered Calcium Signaling | Impaired ATP-dependent calcium influx in response to stimuli. nih.gov | Neurons |
Implications in Neurodegenerative Pathways (Mechanistic Research)
There is a well-established link between Gaucher disease and an increased risk for developing Parkinson's disease and other synucleinopathies. semanticscholar.orgnih.gov The accumulation of glucosylceramide and its derivatives is believed to play a direct role in neurodegeneration. nih.gov Mechanistic research points to a bidirectional relationship between GCase and α-synuclein, the protein central to Parkinson's pathology. nih.gov In Gaucher disease, the accumulation of glucosylceramide can elevate levels of the α-synuclein protein, contributing to its aggregation. nih.gov Conversely, α-synuclein aggregates can inhibit GCase activity, creating a vicious cycle that promotes neurotoxicity. Studies have shown a direct correlation between the α-synuclein dimer/monomer ratio and the levels of N-palmitoyl-glucosylceramide in Gaucher disease patients, suggesting a direct link between the specific lipid and the pathogenic protein aggregation. semanticscholar.org The dynamic and reversible nature of protein palmitoylation is known to be crucial for regulating protein localization and function in neurons, and its dysregulation is increasingly implicated in various neurodegenerative diseases. nih.gov
Contribution to Cellular Stress Responses
The molecular defects in Gaucher disease trigger significant cellular stress. The misfolding of the GCase enzyme itself initiates an unfolded protein response (UPR) in the endoplasmic reticulum. researchhub.com This is a quality control mechanism that, when chronically activated, can lead to apoptosis (programmed cell death). Furthermore, oxidative stress is a key feature in neurodegenerative processes linked to GCase deficiency. nih.gov The accumulation of damaged proteins due to impaired autophagy and lysosomal function can trigger cellular stress pathways. nih.gov For instance, in models of Parkinson's disease, oxidative stress has been shown to be upstream of UPR activation, leading to mitochondrial dysfunction and cell death, a pathway that is highly relevant to the neuronopathic forms of Gaucher disease. nih.gov
Structural Biology and Structure Function Relationships
Conformation and Dynamics within Lipid Bilayers
N-palmitoyl dihydroglucocerebroside, as a member of the glycosphingolipid class, plays a crucial role in defining the biophysical properties of cellular membranes. Its structure, consisting of a polar glucose headgroup and a nonpolar ceramide lipid anchor (composed of a sphingoid base and a saturated palmitoyl (B13399708) acyl chain), dictates its behavior within the lipid bilayer.
Studies on the closely related N-palmitoylglucosylceramide using deuterium (B1214612) nuclear magnetic resonance (NMR) have provided significant insights into the conformation of these molecules. nih.gov In multilamellar dispersions, the glucose headgroup is not randomly oriented but projects essentially straight up from the surface of the bilayer into the aqueous environment. nih.gov This orientation allows for maximal hydration of the four hydroxyl groups on the glucose moiety by surrounding water molecules. nih.gov Despite this relatively stable projection, the headgroup exhibits considerable mobility, described as a "wobbling" motion. nih.gov This dynamic nature is a key feature of its conformation in a fluid lipid environment.
Furthermore, this compound and similar glycosphingolipids are known to be key components in the formation of specialized membrane microdomains known as lipid rafts. These domains are enriched in sphingolipids and cholesterol and represent a more ordered and thicker region of the membrane compared to the surrounding glycerophospholipid-rich areas. youtube.comyoutube.com The saturated palmitoyl chain of this compound allows for tight packing with cholesterol and other sphingolipids, contributing to the formation of this liquid-ordered phase. nih.gov This lateral segregation into rafts creates platforms that are fundamental for various cellular processes, including signal transduction and protein sorting. youtube.comnih.gov
Interactions with Membrane Proteins and Transporters
The localization of this compound within lipid rafts creates a microenvironment that facilitates interactions with a variety of membrane proteins. Lipid rafts function as organizing centers, concentrating specific proteins and thereby enhancing their ability to interact and initiate signaling cascades. youtube.comnih.gov These domains are known to house a range of proteins, including Glycosylphosphatidylinositol (GPI)-anchored proteins, receptor tyrosine kinases, G-protein coupled receptors, and Src family kinases. youtube.comnih.gov The unique lipid environment of the raft, partly defined by glycosphingolipids, can modulate the conformation and activity of these associated proteins. Some transmembrane proteins may require specific interactions with raft lipids, such as gangliosides (a class of glycosphingolipids), to adopt their active conformation. youtube.com
A more direct interaction has been characterized between glucosylceramides and the glycolipid transfer protein (GLTP). GLTP is a cytoplasmic protein that can associate with the endoplasmic reticulum and is responsible for the non-vesicular transport of glycolipids between membranes. nih.gov The binding and transfer of glucosylceramide by GLTP are sensitive to the structure of the lipid portion. This interaction is crucial for regulating the intracellular levels and distribution of these lipids, thereby influencing the synthetic pathways of more complex glycosphingolipids. nih.gov
Molecular Determinants of Enzyme-Substrate Recognition by Glucocerebrosidase
This compound is a natural substrate for the lysosomal enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase or GBA1). nih.govebi.ac.uk The hydrolysis of the β-glucosidic bond of this lipid by GCase is a critical step in the catabolism of glycosphingolipids. ebi.ac.uk A deficiency in GCase activity leads to the accumulation of its substrates, causing the lysosomal storage disorder known as Gaucher disease. nih.govpnas.org
The recognition of glucocerebrosides (B1249061) by GCase involves specific structural features of the enzyme's active site. The active site is composed of a hydrophilic pocket that accommodates the glucose headgroup (the glycon) and a narrow hydrophobic channel that binds the ceramide tail (the aglycon). acs.org Several loops at the entrance of the active site, particularly loop 1 (residues 311-319) and loop 3 (residues 394-399), play a crucial role in regulating substrate access. pnas.org The conformation of these loops can change to either permit or block the entry of the substrate into the catalytic pocket. pnas.org
The catalytic mechanism involves two key glutamate (B1630785) residues within the active site: Glu379 (in some literature referred to as E340 in non-human orthologs) acts as the nucleophile, and Glu274 (E235) functions as the acid/base catalyst. ebi.ac.uk The process begins with Glu274 protonating the glycosidic oxygen, which leads to the cleavage of the bond and the formation of a covalent enzyme-substrate intermediate with Glu379. Subsequently, a water molecule, activated by Glu274, hydrolyzes this intermediate, releasing the product and regenerating the enzyme. ebi.ac.uk For the enzyme to access the lipid substrate, which is embedded in the lysosomal membrane, it requires the assistance of a facilitator protein, saposin C. pnas.org Saposin C binds to the membrane, extracts a glucocerebroside molecule, and presents it to the active site of GCase. pnas.org
Table 1: Key Residues and Regions in GCase for Substrate Recognition
| Enzyme Component | Residue/Region | Function in Substrate Recognition |
|---|---|---|
| Active Site Pocket | Hydrophilic Pocket | Accommodates the glucose (glycon) headgroup. acs.org |
| Hydrophobic Channel | Binds the ceramide (aglycon) tail. acs.org | |
| Catalytic Residues | Glu379 (Nucleophile) | Forms a covalent intermediate with the glucose moiety. ebi.ac.uk |
| Glu274 (Acid/Base) | Protonates the glycosidic bond and activates water for hydrolysis. ebi.ac.uk | |
| Regulatory Loops | Loop 1 (311-319) | Regulates substrate accessibility to the active site. pnas.org |
| Loop 3 (394-399) | Plays a role in substrate accessibility. pnas.org | |
| Cofactor | Saposin C | Extracts substrate from the membrane and presents it to GCase. pnas.org |
This table summarizes the molecular determinants involved in the recognition and processing of glucocerebrosides by the enzyme glucocerebrosidase (GCase).
Influence of Acyl Chain Length and Saturation on Biological Activity
The biological activity of dihydroglucocerebrosides can be significantly influenced by the length and saturation of their N-linked acyl chain. The palmitoyl (C16:0) group in this compound represents a fully saturated 16-carbon chain.
The length of the acyl chain is a critical determinant for recognition by specific transport proteins. Studies on the glycolipid transfer protein (GLTP) have shown a clear preference for glucosylceramides with shorter, fully saturated acyl chains. nih.gov GLTP binds and transports species with C8, C12, and C16 acyl chains more efficiently than those with longer chains like C18, C20, and C24. nih.gov This suggests that the biological role of GLTP as a potential sensor in sphingolipid synthesis is tuned to the specific length of the lipid's acyl chain. nih.gov
The enzymatic processing by glucocerebrosidase (GCase) also appears to be influenced by the lipid structure, although it can accommodate a variety of acyl chains. nih.gov Research using synthetic substrates has shown that GCase can hydrolyze molecules with different acyl chain lengths attached to the glucose moiety, indicating a degree of flexibility in its active site. nih.gov However, the efficiency of hydrolysis and the subsequent biological functions of the resulting ceramide products are dependent on these structural characteristics. For instance, the accumulation of glucosylceramides with different acyl chain compositions is observed in various tissues of mouse models of Gaucher disease, implying that the handling of these lipids may vary in different biological contexts. nih.gov
Furthermore, the saturation of the acyl chain is important. GCase has been shown to prefer glucosylceramides with mono-unsaturated fatty acids over those with saturated fatty acids of the same length when acting as a glucose donor for the transglucosylation of cholesterol. uniprot.org This indicates that both chain length and saturation are key factors that fine-tune the molecular interactions and biological activities of these glycosphingolipids.
Table 2: Influence of Acyl Chain Length on Glucosylceramide Recognition by GLTP
| Acyl Chain Length | Binding & Transport by GLTP |
|---|---|
| C8 (Short) | Preferred nih.gov |
| C12 (Medium) | Preferred nih.gov |
| C16 (Palmitoyl) | Preferred nih.gov |
| C18 (Long) | Weaker binding, slower transport nih.gov |
| C20 (Long) | Weaker binding, slower transport nih.gov |
| C24 (Very Long) | Weaker binding, slower transport nih.gov |
This table illustrates the preference of the Glycolipid Transfer Protein (GLTP) for glucosylceramides with shorter acyl chains, based on research findings.
Future Research Directions and Mechanistic Therapeutic Implications
Elucidating Novel Metabolic Pathways and Regulatory Networks
A primary area of future research will be the complete elucidation of the metabolic pathways involving N-palmitoyl dihydroglucocerebroside. While the general metabolism of glucocerebrosides (B1249061) is understood to involve the enzyme glucocerebrosidase (GCase), the specific enzymes responsible for the synthesis (acylation) and degradation (deacylation) of the N-palmitoyl variant are not fully characterized. Research suggests that enzymes such as fatty acid amide hydrolase (FAAH) may play a role in the regulation of similar N-acyl amides, indicating a potential pathway for enzymatic regulation of this compound. researchgate.netnih.govnih.gov
Future investigations should aim to identify and characterize the specific synthases and hydrolases involved. Understanding the regulatory networks that control the expression and activity of these enzymes will be crucial. This includes exploring how factors like diet and the gut microbiota might influence these pathways, potentially altering the levels of this compound and impacting cellular function. nih.gov A systemic approach is needed to understand how these metabolic pathways are interconnected with other cellular regulatory systems. nih.gov
Investigating Specific Cellular Microenvironments and Organelle Dynamics
The subcellular localization of this compound is critical to its function. As a lipid, it is an integral component of cellular membranes, and its distribution within various organelles likely dictates its role in cellular signaling and homeostasis. Future research must focus on mapping the distribution of this compound within specific cellular microenvironments, such as the lysosome, endoplasmic reticulum, and Golgi apparatus. nih.gov
In lysosomal storage disorders like Gaucher disease, the accumulation of glucosylceramide within lysosomes highlights the importance of proper lipid metabolism within this organelle. nih.gov Similar investigations are needed to determine if and how this compound accumulates in specific organelles under pathological conditions. Advanced imaging techniques will be essential to visualize the dynamic changes in its localization during cellular processes like cell division and in response to cellular stress. nih.govuu.nl Understanding these dynamics is particularly important in specialized cells like neurons, where the positioning of organelles is crucial for their function. uu.nl
Developing Advanced Analytical Platforms for Comprehensive Lipidomics
To fully understand the roles of this compound, the development of advanced analytical platforms for its specific and sensitive detection is paramount. Lipidomics, particularly mass spectrometry-based approaches, will be at the forefront of this effort. Techniques such as nano-high-performance liquid chromatography combined with hybrid quadrupole time-of-flight mass spectrometry have proven effective for identifying similar lipid amides. nih.govnih.gov
Future work should focus on optimizing these methods for the quantitative analysis of this compound in complex biological samples. This includes creating specific protocols for its extraction and purification, as well as developing a library of spectral data for its unambiguous identification. The table below outlines key parameters for mass spectrometry analysis, based on data from related compounds. nih.gov
| Parameter | Description | Example Value |
| MS Level | The stage of mass spectrometry analysis. | MS2 |
| Precursor Type | The type of ion being analyzed. | [M+HAc-H]- |
| Ionization Mode | The method used to ionize the molecule. | Negative |
| Collision Energy | The energy used to fragment the precursor ion. | 45 V |
Exploring Mechanistic Strategies Targeting Glucocerebroside Metabolism
Given the central role of glucocerebrosidase (GCase) in the metabolism of glucocerebrosides, targeting this enzyme and its pathways holds significant therapeutic promise. nih.gov Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease, and the resulting GCase deficiency leads to the accumulation of its substrates in Gaucher disease. nih.govnih.gov Therapeutic strategies developed for these conditions could be adapted to address dysregulation of this compound.
Potential mechanistic strategies include:
Small-Molecule Chaperones: These molecules can help rescue the function of mutant GCase enzymes. nih.gov
Small-Molecule Activators: These can enhance the activity of wild-type GCase, potentially compensating for reduced enzyme levels. nih.govindiatimes.com
Gene Therapy: This approach aims to increase the expression of GCase in target tissues, such as the brain, to restore normal lipid metabolism. nih.govaccessnewswire.com
Substrate Reduction Therapy: This strategy focuses on inhibiting the synthesis of glucocerebrosides to reduce the burden on deficient GCase.
The table below summarizes these therapeutic approaches.
| Therapeutic Strategy | Mechanism of Action | Potential Application |
| Small-Molecule Chaperones | Rescues misfolded mutant GCase, restoring its function. | GBA1-associated parkinsonism, Gaucher disease. nih.gov |
| Small-Molecule Activators | Enhances the catalytic activity of wild-type GCase. | Parkinson's disease, dementia with Lewy bodies. nih.govindiatimes.com |
| Gene Therapy | Delivers a functional copy of the GBA1 gene to increase GCase production. | Gaucher disease, GBA1-associated Parkinson's disease. nih.govaccessnewswire.com |
| Substrate Reduction Therapy | Inhibits the initial step of glucocerebroside synthesis, reducing substrate accumulation. | Gaucher disease. |
Enhancing the levels of brain glucocerebrosidase may have wide therapeutic implications for a range of neurodegenerative disorders. nih.gov
Design of Research Tools for Modulating this compound Levels
Progress in understanding the function of this compound will be greatly accelerated by the development of specific research tools to modulate its levels in experimental systems. These tools will allow for precise investigation of its downstream effects.
Key areas for development include:
Specific Enzyme Inhibitors: The design of potent and selective inhibitors for the enzymes that synthesize and degrade this compound will enable researchers to study the consequences of its accumulation or depletion.
Labeled Analogs: Synthesizing radiolabeled or fluorescently tagged versions of this compound will be invaluable for tracing its metabolic fate, transport, and localization within cells and tissues. researchgate.net
Genetic Tools: The use of technologies like siRNA and CRISPR-Cas9 to knock down or knock out the genes encoding the metabolic enzymes for this compound will provide a powerful method for studying its function in various cell and animal models. nih.gov
Inducible Systems: Employing chemogenetic or optogenetic tools to control the activity of relevant metabolic enzymes with temporal and spatial precision will offer sophisticated control over this compound levels. uu.nl
By developing these research tools, scientists will be better equipped to dissect the precise roles of this compound in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
